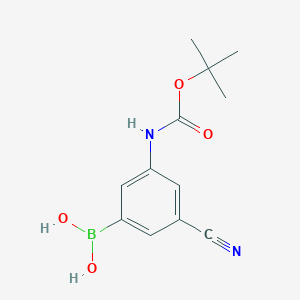
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Vue d'ensemble
Description
Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H9BrFNO4 and its molecular weight is 306.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiralpak IA Column Studies
A study on the enantiomeric resolution and simulation of four enantiomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, using a Chiralpak IA column is relevant. This method may be applicable for enantiomeric resolution in various matrices, suggesting potential applications in chiral separation processes (Ali et al., 2016).
Nucleophilic Substitution Reactions
The reaction of 2-bromo-5-nitrothiophene with morpholine, studied under different solvent conditions, informs the understanding of nucleophilic substitution reactions, potentially applicable to similar compounds (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Aza-alkylation/Michael Cascade Reaction
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, prepared via aza-alkylation/intramolecular Michael cascade reaction involving a similar compound, demonstrates a synthetic pathway that might be relevant for synthesizing related compounds (Choi & Kim, 2017).
Synthesis of Precursors for Dual Activators
The synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for hypoglycemic agents, via alkylation and selective reduction, provides insight into multi-step synthetic methods applicable to similar compounds (Altowyan et al., 2022).
Solubility and Thermodynamic Properties
The study of solubility and thermodynamic properties of 5-(nitrophenyl)-furan-2-carboxylic acids in ethyl acetate reveals insights into the solubility behavior of structurally related nitrophenyl compounds (Sobechko et al., 2021).
Synthesis of Cyclic Hydroxamic Acids
Research on the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton using ethyl 2-nitrophenyl oxalate could provide a framework for synthesizing similar cyclic compounds (Hartenstein & Sicker, 1993).
Novel Antianxiety Agents
The synthesis of ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, evaluated for its potential as an antianxiety agent, showcases synthetic routes for pharmaceutical applications (Anzini et al., 2008).
Nitration and Bromination Reactions
Research on the nitration and bromination of aziridines, including 3-(4-nitrophenyl)-1-phenyl-2,2-dichloroaziridine, offers insights into halogenation reactions relevant to structurally similar compounds (Khlebnikov & Kostikov, 1984).
Propriétés
IUPAC Name |
ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO4/c1-2-17-10(14)4-6-3-9(13(15)16)8(12)5-7(6)11/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQMUXFNGAHWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4aR,7R,8S,8aS)-7-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-3H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B8122996.png)





![[2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid](/img/structure/B8123037.png)

![[4-(3-Aminopropyl)phenyl]boronic acid hydrochloride](/img/structure/B8123046.png)




